molecular formula C4H9NO2 B041821 (3S,4S)-4-Aminotetrahydrofuran-3-ol CAS No. 214629-29-5

(3S,4S)-4-Aminotetrahydrofuran-3-ol

Cat. No. B041821
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-IUYQGCFVSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of tetrahydrofuran derivatives, including those similar to "(3S,4S)-4-Aminotetrahydrofuran-3-ol," has been demonstrated through various methods. For instance, the formal [3 + 2]-cycloaddition involving the Lewis acid-mediated reaction of alpha-silyloxy aldehydes and styrenes affords 3-alkyl-2-aryltetrahydrofuran-4-ols, a methodology applied in the total synthesis of natural compounds like (+/-)-paulownin (Angle, Choi, & Tham, 2008). Additionally, asymmetric synthesis techniques have been employed to create the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid, showcasing the flexibility in accessing different stereoisomers of aminotetrahydrofuran derivatives (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Molecular Structure Analysis

X-ray diffraction studies confirm the structure of derivatives closely related to "(3S,4S)-4-Aminotetrahydrofuran-3-ol". The crystallographic analysis provides precise information on the molecule's stereochemistry and molecular conformation, essential for understanding its reactivity and properties (Tang, Yang, Shen, Wu, Ju, Lu, & Cheng, 2014).

Chemical Reactions and Properties

Tetrahydrofuran derivatives undergo various chemical reactions, offering pathways to synthesize diversely functionalized compounds. For example, the palladium-catalyzed synthesis of [(methoxycarbonyl)methylene]tetrahydrofurans showcases the compound's versatility in organic synthesis (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000). Similarly, iron-catalyzed [3 + 2] annulation reactions represent a stereoselective and atom-economic approach to valuable 2-aminotetrahydrofurans, indicating the broad utility of aminotetrahydrofuran derivatives in synthesizing biologically relevant molecules (Benfatti, de Nanteuil, & Waser, 2012).

Scientific Research Applications

  • Lipid Peroxidation and Fatty Acid Formation : A study by Massy-Westropp and Warren (1985) on 3-Nonyltetrahydrofuran, a related compound, highlights its significance in the study of lipid peroxidation and the formation of fatty acids (Massy-Westropp & Warren, 1985).

  • Peptide Nucleic Acid (PNA) Building Block : Sriwarom, Padungros, and Vilaivan (2015) utilized tetrahydrofuran amino acid as a building block for a novel peptide nucleic acid, which showed strong DNA binding affinity and specificity, preferring DNA over RNA (Sriwarom, Padungros, & Vilaivan, 2015).

  • Agonist for Human H(4)-Receptor : Hashimoto et al. (2003) identified (3S,4S)-4-Aminotetrahydrofuran-3-ol as a selective agonist for the human H(4)-receptor, demonstrating more than 40-fold selectivity over the H(3)-receptor (Hashimoto et al., 2003).

  • Synthesis of cis-/trans-3-Aminotetrahydrofuran-2-Carboxylic Acids : Giri et al. (2012) explored the synthesis of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids with a α-methoxy group, showing potential in chemical research (Giri et al., 2012).

  • Economical Synthesis and High Amine Yield : Yang Jianping (2012) demonstrated that the synthesized (3S,4S)-4-aminotetrahydrofuran-3-ol is more economical and has a higher amine yield compared to other methods (Yang Jianping, 2012).

  • Atom-Economic Access to 2-Aminotetrahydrofurans : Benfatti, de Nanteuil, and Waser (2012) utilized iron-catalyzed [3 + 2] annulation for synthesizing 2-aminotetrahydrofurans, crucial for the core of DNA and RNA (Benfatti, de Nanteuil, & Waser, 2012).

  • Selectin Inhibition Studies : Dekaris, Bressel, and Reissig (2010) found that enantiopure polyhydroxylated aminotetrahydrofuran derivatives are promising ligands for selectin inhibition studies (Dekaris, Bressel, & Reissig, 2010).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling and storage.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

(3S,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-Aminotetrahydrofuran-3-ol

CAS RN

535936-61-9
Record name rac-(3R,4R)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Fairhurst, P Furet, P Imbach-Weese… - Journal of medicinal …, 2022 - ACS Publications
Balanced pan-class I phosphoinositide 3-kinase inhibition as an approach to cancer treatment offers the prospect of treating a broad range of tumor types and/or a way to achieve …
Number of citations: 3 pubs.acs.org

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